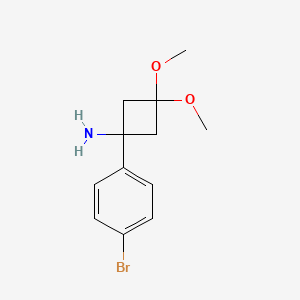
1-(4-Bromophenyl)-3,3-dimethoxycyclobutanamine
Cat. No. B8368320
M. Wt: 286.16 g/mol
InChI Key: CVSNYGCWCAPGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09221838B2
Procedure details


To a solution of 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide (2.3 g, 7.32 mmol) in acetonitrile (9 ml) and Water (9.00 ml) was added phenyliodine bis(trifluoroacetate) (4.73 g, 11.00 mmol) and the resulting mixture was stirred at room temperature for 18 h. The reaction mixture was slowly poured into sodium bicarnate sat. solution (˜45 ml) and extracted with ethyl acetate (3×30 ml). The combined organic phase was washed with water, brine and concentrated to give crude product (3.4 g). The crude product was purified by column (biotage, 50 g) eluted with 0-5% DCM/Methanol (mixture of 500 ml methanol and 60 ml 2M NH4OH in methanol) to give product 1-(4-bromophenyl)-3,3-dimethoxycyclobutanamine (1.06 g), 1H NMR (500 MHz, CDCl3): 7.48 (d, 2H), 7.32 (d, 2H), 3.27 (d, 3H), 3.17 (d, 3H), 2.66 (d, 2H), 2.44 (d, 2H).
Name
1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide
Quantity
2.3 g
Type
reactant
Reaction Step One





[Compound]
Name
solution
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(N)=O)[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1.FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O.C1([I+2])C=CC=CC=1.[Na].C(#[N:43])C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:43])[CH2:11][C:10]([O:14][CH3:15])([O:12][CH3:13])[CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3,^1:39|
|
Inputs


Step One
|
Name
|
1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxamide
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)C(=O)N
|
|
Name
|
|
|
Quantity
|
4.73 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F.C1(=CC=CC=C1)[I+2]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with water, brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product (3.4 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column (biotage, 50 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 0-5% DCM/Methanol (mixture of 500 ml methanol and 60 ml 2M NH4OH in methanol)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC(C1)(OC)OC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.06 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
